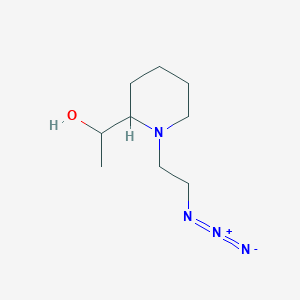
1-(1-(2-Azidoethyl)piperidin-2-yl)ethan-1-ol
Vue d'ensemble
Description
1-(1-(2-Azidoethyl)piperidin-2-yl)ethan-1-ol is a useful research compound. Its molecular formula is C9H18N4O and its molecular weight is 198.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Pharmacological Properties
1-Substituted piperidines, including compounds like 1-(1-(2-Azidoethyl)piperidin-2-yl)ethan-1-ol, are significant due to their methods of synthesis and pharmacological properties. These derivatives are used in various pharmacological applications and have a range of uses in medicinal chemistry (Vardanyan, 2018).
Building-Blocks for Crown Ethers
Compounds related to this compound are utilized as building blocks in the synthesis of functionalized crown ethers. The synthesis process often involves techniques like Wagner oxidation or epoxydation (Nawrozkij et al., 2014).
Corrosion Inhibition Properties
Derivatives of this compound have been investigated for their corrosion inhibition properties on mild steel. These studies are crucial in materials science and corrosion engineering, linking inorganic chemistry with practical applications (Das et al., 2017).
Use in Cytotoxicity Studies
Research has been conducted on similar compounds for cytotoxicity evaluation and their potential use in biological applications. These studies often include molecular docking to understand the pharmacokinetics of the compounds (Govindhan et al., 2017).
Nanotechnology Applications
In the field of nanotechnology, these compounds have been used in the synthesis of nanoparticles, like magnetite nanoparticles, demonstrating high efficiency in various chemical reactions (Mokhtary & Torabi, 2017).
Antimicrobial Activity
There is significant interest in the synthesis and evaluation of these compounds for their antimicrobial activity. This includes exploring their potential as new lead molecules in the fight against microbial resistance (Elavarasan et al., 2014).
Polymer Science
In polymer science, related compounds have been synthesized and studied for their photopolymerization behavior and extractability in cured films. This research is crucial for developing new materials with specific properties (Yang et al., 2018).
Enzymatic Kinetic Resolution
The enzymatic kinetic resolution of related compounds is explored for enantioselective synthesis, highlighting its importance in producing enantiopure compounds for various applications (Perdicchia et al., 2015).
Propriétés
IUPAC Name |
1-[1-(2-azidoethyl)piperidin-2-yl]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N4O/c1-8(14)9-4-2-3-6-13(9)7-5-11-12-10/h8-9,14H,2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZOWHTKGSZZUBE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCCCN1CCN=[N+]=[N-])O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


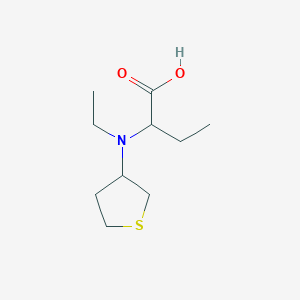
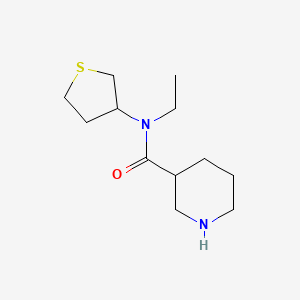
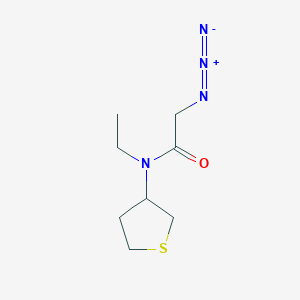
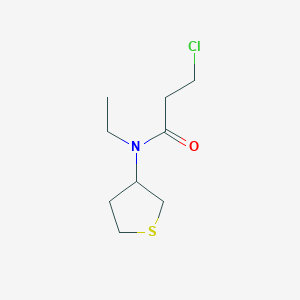
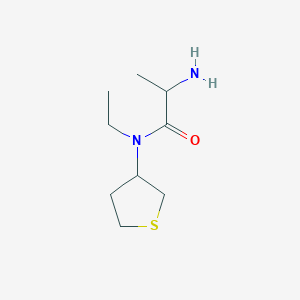
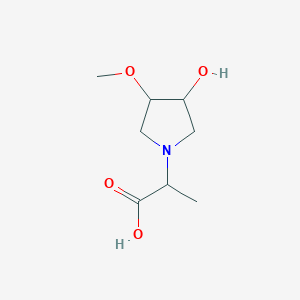

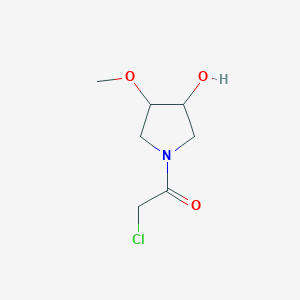
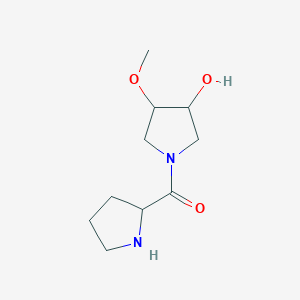

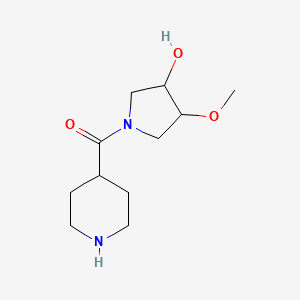

![2-(9-Hydroxy-6-oxa-2-azaspiro[4.5]decan-2-yl)propanoic acid](/img/structure/B1477677.png)
![2-(4-Methoxy-1-oxa-8-azaspiro[5.5]undecan-8-yl)ethan-1-amine](/img/structure/B1477678.png)
